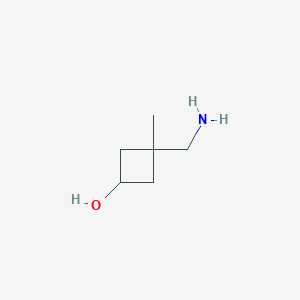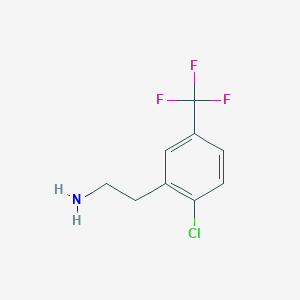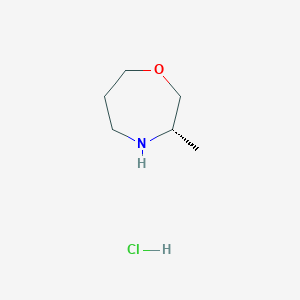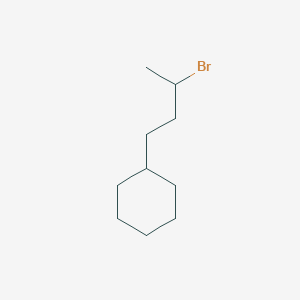![molecular formula C16H17N B13605183 3-[(4-Phenylphenyl)methyl]azetidine CAS No. 937619-53-9](/img/structure/B13605183.png)
3-[(4-Phenylphenyl)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Phenylphenyl)methyl]azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The compound’s structure features a phenyl-substituted azetidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(4-Phenylphenyl)methyl]azetidine, can be achieved through several methods. . This method efficiently produces functionalized azetidines under appropriate reaction conditions.
Industrial Production Methods: Industrial production of azetidines often employs microwave irradiation techniques to enhance reaction rates and yields. For instance, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been shown to produce azetidines efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(4-Phenylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of N-alkylated azetidines.
Wissenschaftliche Forschungsanwendungen
3-[(4-Phenylphenyl)methyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a scaffold for drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Phenylphenyl)methyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom facilitate binding to specific enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and stability.
β-Lactams: Four-membered nitrogen heterocycles with significant biological importance, particularly in antibiotics.
Uniqueness: 3-[(4-Phenylphenyl)methyl]azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This balance makes it a versatile compound for various applications, from organic synthesis to drug development .
Eigenschaften
CAS-Nummer |
937619-53-9 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3-[(4-phenylphenyl)methyl]azetidine |
InChI |
InChI=1S/C16H17N/c1-2-4-15(5-3-1)16-8-6-13(7-9-16)10-14-11-17-12-14/h1-9,14,17H,10-12H2 |
InChI-Schlüssel |
XXUJDKKGUYUONW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)



amine](/img/structure/B13605164.png)


![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)

![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)


